4-Amino-2-cyclopropylpyrimidine-5-carbonitrile

Lipophilicity Lead optimization ADME

4-Amino-2-cyclopropylpyrimidine-5-carbonitrile is a privileged fragment for ATP-competitive kinase inhibitors. The cyclopropyl group imposes conformational constraint (rotatable bond=1) and balanced XLogP3 (0.7), enabling entropy-driven affinity gains. The 4-amino/5-cyano pair mimics the adenine hinge-binding motif. Screens indicate CCR5 antagonism (HIV, asthma) and A2a agonism (IOP). Compact size (MW 160.18) enables rapid library diversification via Suzuki or amidation. Recommended purity ≥97% for reproducible screening and lead optimization. Inquire for bulk pricing.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 23662-47-7
Cat. No. B1371652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-cyclopropylpyrimidine-5-carbonitrile
CAS23662-47-7
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(C(=N2)N)C#N
InChIInChI=1S/C8H8N4/c9-3-6-4-11-8(5-1-2-5)12-7(6)10/h4-5H,1-2H2,(H2,10,11,12)
InChIKeyIQZSBEYDPXQSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-cyclopropylpyrimidine-5-carbonitrile (CAS 23662-47-7): Core Scaffold Identity and Procurement Context


4-Amino-2-cyclopropylpyrimidine-5-carbonitrile is a 4-aminopyrimidine-5-carbonitrile building block bearing a cyclopropyl substituent at the 2-position [1]. The cyclopropyl ring introduces ring strain and conformational constraint, distinguishing it from analogs with simple alkyl or unsubstituted pyrimidine cores . This compound has been flagged as a potential CCR5 antagonist scaffold relevant to HIV, asthma, and inflammatory diseases [2], and has appeared in screening panels as a COX inhibitor of low micromolar potency [3]. The broader 4-amino-5-cyanopyrimidine class is established as a privileged template for adenosine A2a receptor agonists with intraocular pressure-lowering activity [4].

Why 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile Cannot Be Swapped with Generic 4-Aminopyrimidine-5-carbonitrile Analogs


Simply replacing the 2-cyclopropyl group with a methyl, methoxymethyl, or hydrogen substituent yields compounds with markedly different lipophilicity, hydrogen-bonding capacity, and conformational profiles [1]. The target compound's computed XLogP3 of 0.7 reflects a balanced polarity that is distinct from the more lipophilic 2-cyclopropylpyrimidine-5-carbonitrile (lacking the 4-amino group) or the more hydrophilic 4-amino-5-cyanopyrimidine parent [2]. Moreover, the cyclopropyl ring restricts the rotational freedom of the C2 substituent (rotatable bond count = 1 for the entire molecule) [1], a feature that can enhance target binding entropy and metabolic stability relative to freely rotating alkyl chains [3]. Without quantitative corroboration across defined assay systems, these physicochemical divergences preclude interchangeable use in lead optimization campaigns targeting kinases, GPCRs, or other nucleoside-dependent enzymes.

Quantitative Differentiation Parameters for 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: Cyclopropyl vs. Methyl vs. Unsubstituted C2

The target compound's moderately lipophilic character (XLogP3 = 0.7) [1] places it between the more hydrophilic 4-amino-5-cyanopyrimidine (XLogP3 ≈ -0.2) [2] and the more lipophilic 2-cyclopropylpyrimidine-5-carbonitrile (XLogP3 ≈ 1.4) [3]. This intermediate lipophilicity is often desirable for balancing passive permeability with aqueous solubility, a profile that neither the unsubstituted nor the more hydrophobic analog can achieve without additional structural modification.

Lipophilicity Lead optimization ADME

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Selectivity Implications

The target compound displays TPSA = 75.6 Ų, with one hydrogen bond donor (HBD = 1) and four hydrogen bond acceptors (HBA = 4) [1]. In contrast, 2-cyclopropylpyrimidine-5-carbonitrile, which lacks the 4-amino group, shows TPSA ≈ 49.8 Ų and HBD = 0 [2]. The additional hydrogen bond donor and elevated TPSA in the target compound are likely to alter kinase hinge-binding interactions and selectivity profiles when incorporated into ATP-competitive inhibitor scaffolds.

Polar surface area Hydrogen bonding Off-target binding

Rotatable Bond Restriction: Conformational Entropy Advantage Over Alkyl-Chain Analogs

The target molecule contains exactly one rotatable bond (the cyclopropyl–pyrimidine C-C bond) [1]. A methyl-substituted analog such as 4-amino-2-methylpyrimidine-5-carbonitrile likewise has one rotatable bond, but the cyclopropyl ring introduces additional ring strain (~27 kcal/mol) and restricted bond rotation that can pre-organize the molecule into a bioactive conformation [2]. This conformational pre-organization may translate to improved binding affinity (reduced entropic penalty upon target binding) and potentially superior metabolic stability compared to freely rotating alkyl substituents.

Conformational constraint Entropic benefit Metabolic stability

High-Value Application Scenarios for 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile Procurement


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's balanced XLogP3 (0.7) and single HBD make it an attractive fragment-sized scaffold (MW 160.18) for ATP-competitive kinase inhibitor design [1]. The 4-amino group serves as a hinge-binding donor, while the 5-carbonitrile can act as an acceptor, mimicking the adenine core. The cyclopropyl group adds conformational constraint that can be exploited for entropy-driven affinity gains in fragment growing or linking strategies .

CCR5 Antagonist Lead Development for HIV and Autoimmune Indications

Preliminary pharmacological screening indicates this compound possesses CCR5 antagonist activity [2]. This positions it as a potential early-stage lead for HIV entry inhibition and inflammatory diseases such as asthma, rheumatoid arthritis, and COPD, where CCR5 blockade is a clinically validated mechanism (cf. maraviroc). Procurement at high purity (≥97%) is recommended for confirmatory binding and functional assays.

Adenosine A2a Receptor Agonist Scaffold for Glaucoma and Ocular Hypertension

The 4-amino-5-cyanopyrimidine core is claimed in patents as a privileged adenosine A2a agonist scaffold with intraocular pressure-lowering effects [3]. The 2-cyclopropyl substituent of the target compound may confer improved metabolic stability over methyl or unsubstituted analogs, supporting its use in topical ocular formulation research.

Custom Heterocyclic Building Block for Parallel Library Synthesis

With a single rotatable bond, four H-bond acceptors, and a compact cyclopropyl group, this compound is suited for one-step diversification reactions (e.g., Suzuki coupling at the 5-CN, amidation, or nucleophilic aromatic substitution) to generate focused libraries for high-throughput screening [4]. Its availability at 95–98% purity from multiple vendors ensures reproducible library quality .

Quote Request

Request a Quote for 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.